N-cyclopropyl-2-(pyridin-3-yl)acetamide
Description
N-Cyclopropyl-2-(pyridin-3-yl)acetamide is a cyclopropyl-substituted acetamide derivative featuring a pyridine ring at the α-position of the acetamide group. Its molecular formula is C₁₀H₁₁N₂O, with a molecular weight of 175.21 g/mol. The compound is synthesized via palladium-catalyzed α-arylation reactions or thioamide cyclization pathways, as demonstrated in intermediate steps for pesticide thiazole derivatives . Key applications include its role as a precursor in agrochemical synthesis, particularly for compounds targeting insecticidal activity .
Properties
IUPAC Name |
N-cyclopropyl-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(12-9-3-4-9)6-8-2-1-5-11-7-8/h1-2,5,7,9H,3-4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWDPQDWPQADJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(pyridin-3-yl)acetamide typically involves the reaction of cyclopropylamine with 3-pyridinecarboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid for the pyridine ring.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-cyclopropyl-2-(pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, altering their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Impact on Properties
- Pyridine vs. This may influence solubility and biological interactions .
- Cyclopropyl Group : The cyclopropyl moiety introduces steric hindrance and metabolic stability, making it advantageous in agrochemical design .
- Boronated Derivatives: N-Cyclopropyl-2-(4-fluoro-3-dioxaborolan-phenoxy)acetamide () incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions for further functionalization .
Physicochemical and Spectroscopic Trends
- Melting Points: Isoquinoline derivatives (e.g., 6f) exhibit higher melting points (147°C) due to extended π-conjugation and intermolecular stacking .
- Spectral Data : Analogs like 6a–6f show consistent $ ^1H $ NMR shifts for cyclopropyl (δ ~1.0–1.2 ppm) and acetamide protons (δ ~3.3–3.5 ppm) . LCMS data for pyridinyl analogs (e.g., VU0455653) report RT = 0.609 min and m/z = 293.0 [M+H]$^+$ , indicating reliable detection methods .
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